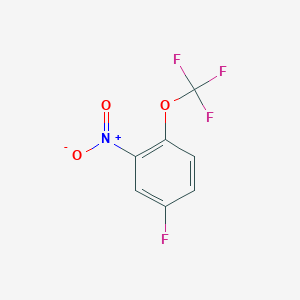

4-Fluoro-2-nitro-1-(trifluorometoxi)benceno

Descripción general

Descripción

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is a chemical compound that is part of the family of fluorinated aromatic compounds. It contains a benzene ring substituted with a fluoro group, a nitro group, and a trifluoromethoxy group. The presence of these groups can significantly alter the chemical and physical properties of the compound, making it a subject of interest in various chemical research areas.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of the fluorine atom and the presence of other substituents on the benzene ring. For instance, the electrochemical fluorination of trifluoromethyl-substituted benzenes has been shown to afford perfluorocyclohexane derivatives with good yields . Additionally, the synthesis of soluble fluoro-polyimides from a fluorine-containing aromatic diamine, which involves the reduction of a dinitro-compound, indicates the potential for complex synthetic pathways involving 4-fluoro-2-nitro-1-(trifluoromethoxy)benzene .

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is of great interest due to the influence of fluorine atoms on the geometry and electronic properties of the molecule. The structure and conformation of 4-fluoro(trifluoromethoxy)benzene have been investigated using gas electron diffraction and quantum chemical calculations, revealing a perpendicular conformation of the C-O-C plane relative to the benzene ring .

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions, including nucleophilic aromatic substitution. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound with some structural similarities to 4-fluoro-2-nitro-1-(trifluoromethoxy)benzene, was subjected to nucleophilic aromatic substitution, affording novel benzenes with a disubstitution pattern . This suggests that 4-fluoro-2-nitro-1-(trifluoromethoxy)benzene could also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are significantly influenced by their substituents. The mesomorphic properties of various substituted benzoates, including those with trifluoromethoxy groups, have been studied, showing that these groups can affect phase transition temperatures and the stability of different phases . Furthermore, the ability of fluorinated compounds to effect electrophilic aromatic substitution has been demonstrated, which could be relevant for the reactivity of 4-fluoro-2-nitro-1-(trifluoromethoxy)benzene .

Aplicaciones Científicas De Investigación

Síntesis orgánica

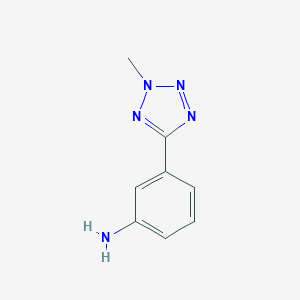

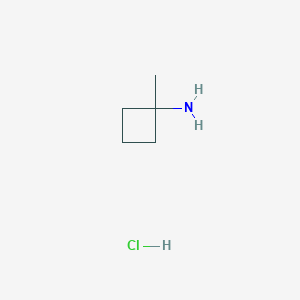

4-Fluoro-2-nitro-1-(trifluorometoxi)benceno: es un compuesto valioso en la síntesis orgánica. Sirve como precursor para diversas transformaciones orgánicas debido a su grupo nitro reactivo y la presencia de un grupo trifluorometoxi. Este compuesto puede sufrir reacciones de reducción para formar derivados de anilina, que son intermediarios clave en la síntesis de moléculas más complejas .

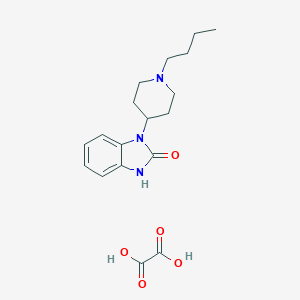

Farmacéuticos

En la industria farmacéutica, este compuesto encuentra uso como intermedio en la síntesis de moléculas de fármacos. El grupo trifluorometoxi es particularmente interesante ya que puede mejorar la estabilidad metabólica y la biodisponibilidad de los productos farmacéuticos. Está involucrado en la síntesis de moléculas con posibles aplicaciones terapéuticas, incluidos agentes antiinflamatorios y anticancerígenos .

Agroquímicos

La presencia de ambos grupos nitro y trifluorometoxi hace que This compound sea un intermedio útil en el desarrollo de agroquímicos. Se puede usar para sintetizar compuestos con propiedades herbicidas o pesticidas, contribuyendo a la protección de los cultivos contra plagas y enfermedades .

Industria de tintes

Este producto químico sirve como bloque de construcción en la producción de tintes y pigmentos. Su capacidad para sufrir diversas reacciones químicas permite la creación de una amplia gama de colorantes que se utilizan en textiles, tintas y revestimientos. Los grupos fluorados pueden impartir propiedades únicas a los tintes, como una mejor solidez a la luz .

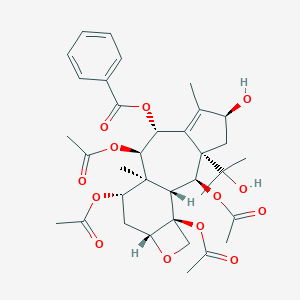

Ciencia de los materiales

En la ciencia de los materiales, This compound se utiliza para modificar las propiedades superficiales de los materiales. Se puede incorporar en polímeros para mejorar su estabilidad térmica, resistencia química y propiedades mecánicas. Esto lo hace valioso para el desarrollo de materiales avanzados para aplicaciones aeroespaciales, automotrices y electrónicas .

Síntesis química

Como reactivo versátil, se emplea en la síntesis de diversos compuestos químicos. Su reactividad permite la introducción de grupos fluorados en moléculas, lo cual es muy deseable en el desarrollo de productos químicos especiales que requieren reactividad o estabilidad únicas en condiciones difíciles .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of eye contact .

Propiedades

IUPAC Name |

4-fluoro-2-nitro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGISCPIWSHGJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560292 | |

| Record name | 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123572-62-3 | |

| Record name | 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)